4-Bromo-N-butyl-2-ethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

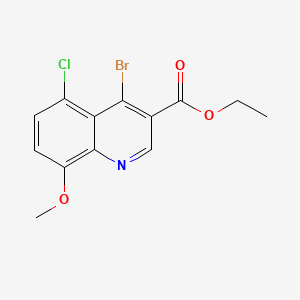

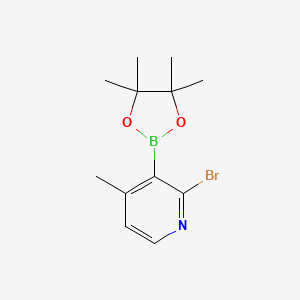

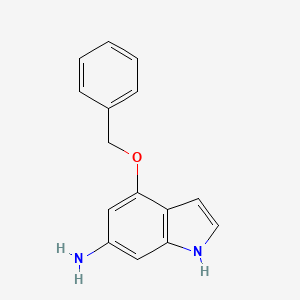

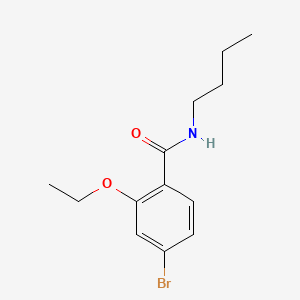

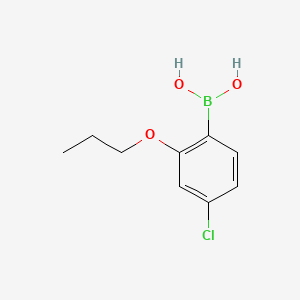

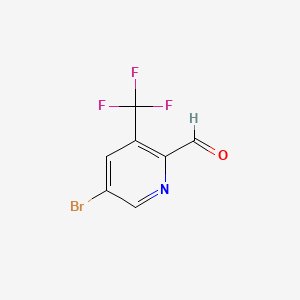

4-Bromo-N-butyl-2-ethoxybenzamide is a chemical compound with the CAS number 1261988-52-6 . It has a molecular weight of 300.2 . The IUPAC name for this compound is 4-bromo-N-(tert-butyl)-2-ethoxybenzamide .

Molecular Structure Analysis

The InChI code for this compound is1S/C13H18BrNO2/c1-5-17-11-8-9(14)6-7-10(11)12(16)15-13(2,3)4/h6-8H,5H2,1-4H3,(H,15,16) . This indicates the presence of a bromine atom attached to the benzene ring, an ethoxy group, and a butyl group attached to the nitrogen of the amide group. Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 300.2 .Scientific Research Applications

Antidiabetic Effects

4-Bromo-N-butyl-2-ethoxybenzamide, through PPARα/γ dual activation, shows promise as a potential therapeutic agent against type 2 diabetes and related metabolic disorders. A study demonstrated its interaction with both PPARα and PPARγ, enhancing transcriptional activities and leading to increased adipogenic differentiation, fatty acid oxidation, and glucose uptake. It notably lowered plasma glucose, triglycerides, and free fatty acids in ob/ob mice without causing severe weight gain or hepatomegaly (Jung et al., 2017).

Pharmacokinetics and Bioavailability

The pharmacokinetics and absolute bioavailability of bromopride, a derivative of this compound, were studied in various formulations. This research is vital for understanding how the drug is absorbed and metabolized in the body, impacting its effectiveness in different pharmaceutical forms (Lücker et al., 1983).

Synthesis and Characterization

Various studies focus on the synthesis and characterization of compounds related to this compound. These include exploring novel impurities in anti-diabetic drugs, high-yield synthesis of functionalized alkoxyamine initiators, and preparation of new low melting ammonium-based ionic liquids with ether functionality. Such research contributes to understanding the chemical properties and potential applications of these compounds in pharmaceutical and industrial contexts (Kancherla et al., 2018); (Miura et al., 1999); (Kärnä et al., 2009).

Antimicrobial and Antioxidant Properties

Compounds derived from this compound have been evaluated for their antimicrobial activities. These studies are crucial for developing new treatments against various bacterial and fungal infections. Additionally, some derivatives display potent radical scavenging activity, indicating potential as natural antioxidants in food and pharmaceuticals (Gadaginamath & Patil, 2002); (Li et al., 2012).

Receptor Binding Studies

Research into this compound derivatives includes studying their binding to receptors like GPR35. This can provide insights into the development of potent agonists for specific receptors, which is useful in designing targeted therapies for various diseases (Thimm et al., 2013).

properties

IUPAC Name |

4-bromo-N-butyl-2-ethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2/c1-3-5-8-15-13(16)11-7-6-10(14)9-12(11)17-4-2/h6-7,9H,3-5,8H2,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHCHGZFZZXIKAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=C(C=C(C=C1)Br)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681837 |

Source

|

| Record name | 4-Bromo-N-butyl-2-ethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261895-85-5 |

Source

|

| Record name | Benzamide, 4-bromo-N-butyl-2-ethoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261895-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-N-butyl-2-ethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

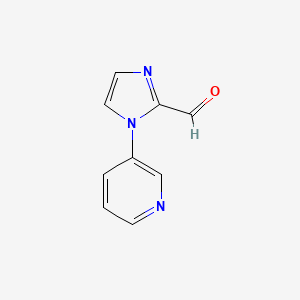

![3-ethoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B567089.png)